Differential G-Protein Hydrolysis: GTP, ITP, and XTP Ranked
In direct comparative assays using the retinal G-protein transducin, ITP exhibits intermediate efficacy between GTP and XTP. The rate of nucleoside 5′-triphosphate (NTP) hydrolysis by transducin follows a strict hierarchical order: GTP > ITP > XTP [1]. This functional ranking is corroborated by the ability of these nucleotides to elute transducin from rod outer segment disk membranes, which occurs with the same GTP > ITP > XTP efficacy [1]. This demonstrates that ITP is not simply a silent analog but possesses a distinct kinetic profile relative to the primary endogenous activator GTP and the related non-canonical purine XTP.
| Evidence Dimension | Efficacy of NTP hydrolysis by transducin (rank order) |
|---|---|
| Target Compound Data | Second-highest efficacy (GTP > ITP > XTP) |
| Comparator Or Baseline | GTP (highest efficacy) and XTP (lowest efficacy) |
| Quantified Difference | Qualitative rank order established; ITP competitively inhibits GTP hydrolysis, confirming non-equivalent binding [1]. |
| Conditions | Retinal G-protein transducin (TD) assay in rod outer segment (ROS) disk membranes. |
Why This Matters
This quantifies the 'non-equivalent' nature of ITP, ensuring researchers select ITP over XTP for studies requiring intermediate G-protein activation or over GTP when probing specific conformations that favor ITP binding.
- [1] Klinker JF, et al. Functionally nonequivalent interactions of guanosine 5'-triphosphate, inosine 5'-triphosphate, and xanthosine 5'-triphosphate with the retinal G-protein, transducin, and with Gi-proteins in HL-60 leukemia cell membranes. Biochem Pharmacol. 1997;54(5):551-562. View Source
